4(3H)-Quinazolinone, 3-(alpha-hydroxy-o-tolyl)-2-methyl-
CAS No.: 5060-50-4
Cat. No.: VC1611885
Molecular Formula: C16H14N2O2
Molecular Weight: 266.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5060-50-4 |
|---|---|
| Molecular Formula | C16H14N2O2 |
| Molecular Weight | 266.29 g/mol |
| IUPAC Name | 3-[2-(hydroxymethyl)phenyl]-2-methylquinazolin-4-one |
| Standard InChI | InChI=1S/C16H14N2O2/c1-11-17-14-8-4-3-7-13(14)16(20)18(11)15-9-5-2-6-12(15)10-19/h2-9,19H,10H2,1H3 |
| Standard InChI Key | VHBSPUXYKQNPJR-UHFFFAOYSA-N |
| SMILES | CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3CO |
| Canonical SMILES | CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3CO |
Introduction
Chemical Structure and Properties
Structural Characteristics
4(3H)-Quinazolinone, 3-(alpha-hydroxy-o-tolyl)-2-methyl-, also known by its IUPAC name 3-[2-(hydroxymethyl)phenyl]-2-methylquinazolin-4-one, contains a quinazolinone core with specific substitutions. The molecular structure consists of a fused benzene and pyrimidine ring system with a carbonyl group at position 4, a methyl group at position 2, and a 2-(hydroxymethyl)phenyl group at position 3. This arrangement creates a unique three-dimensional configuration that may contribute to its biochemical behavior.
The structure can be represented by the SMILES notation: CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3CO, which provides a linear text representation of the molecular structure. The presence of the hydroxymethyl group on the ortho position of the phenyl ring is particularly noteworthy, as it introduces hydrogen bonding capability that may influence interaction with biological targets.
Physicochemical Properties
The physicochemical properties of 4(3H)-Quinazolinone, 3-(alpha-hydroxy-o-tolyl)-2-methyl- are summarized in the following table:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 5060-50-4 | |
| Molecular Formula | C16H14N2O2 | |
| Molecular Weight | 266.29 g/mol | |
| Standard InChI | InChI=1S/C16H14N2O2/c1-11-17-14-8-4-3-7-13(14)16(20)18(11)15-9-5-2-6-12(15)10-19/h2-9,19H,10H2,1H3 | |
| Standard InChIKey | VHBSPUXYKQNPJR-UHFFFAOYSA-N |
The compound features multiple functional groups, including a carbonyl group at the 4-position of the quinazolinone core, which can act as a hydrogen bond acceptor, and a hydroxyl group on the benzyl moiety, which can serve as both a hydrogen bond donor and acceptor. These characteristics potentially contribute to its solubility profile and interactions with biological macromolecules.
Synthesis Methods
Modern Synthetic Strategies
Recent advances in synthetic methodologies have led to more efficient approaches for quinazolinone synthesis. These include solvent-free reactions, which offer environmental and economic advantages. The use of polyethylene glycol (PEG) as a reaction medium for synthesizing 4(3H)-quinazolinone derivatives represents one such environmentally friendly approach .
For 3-substituted-2-(substituted-phenoxymethyl) quinazolin-4(3H)-one derivatives, synthesis protocols have been established and their structures confirmed through various analytical techniques, including IR, NMR spectroscopy, and mass spectrometry . The characterization data for these compounds typically include:
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IR spectra showing characteristic absorption bands at approximately 1670-1730 cm⁻¹, corresponding to carbonyl stretching frequencies
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¹H NMR data providing information about the chemical environment of hydrogen atoms
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Mass spectrometry data confirming the molecular weight
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Elemental analysis verifying the compound's empirical formula
These analytical approaches would be applicable to confirming the structure and purity of synthesized 4(3H)-Quinazolinone, 3-(alpha-hydroxy-o-tolyl)-2-methyl-.
Biological Activities and Pharmacological Applications
Antimicrobial Activities
Quinazolinone derivatives have shown promising antimicrobial properties, particularly against bacterial pathogens. Cationic fullerene derivatives of 4(3H)-quinazolinones have demonstrated enhanced potency against bacteria compared to unmodified quinazolinones, with electrostatic interactions significantly contributing to increased binding affinity to target enzymes .
Of particular interest is the activity of 2-mercapto-4(3H)-quinazolinone scaffolds against mycobacterial non-proton pumping type II NADH dehydrogenase (NDH-2), an enzyme crucial for bacterial respiratory metabolism. Structure-activity relationship studies have confirmed the importance of the quinazolinone core and S-linker for activity . While 4(3H)-Quinazolinone, 3-(alpha-hydroxy-o-tolyl)-2-methyl- lacks the mercapto group, its hydroxymethyl substituent may facilitate different binding interactions with bacterial targets.
Structure-Activity Relationships
Key Structural Features
Understanding the relationship between the structure of 4(3H)-Quinazolinone, 3-(alpha-hydroxy-o-tolyl)-2-methyl- and its biological activity requires analysis of its key structural components:
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The quinazolinone core is essential for biological activity, as confirmed by numerous structure-activity relationship studies on related compounds .
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The methyl substituent at position 2 may influence the compound's lipophilicity and electron distribution across the heterocyclic system, potentially affecting binding interactions with biological targets.
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The 3-(alpha-hydroxy-o-tolyl) substituent introduces both steric and electronic factors that likely influence the compound's biological profile. The hydroxyl group can participate in hydrogen bonding with protein residues, potentially enhancing target binding affinity and specificity.
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The carbonyl group at position 4 serves as a hydrogen bond acceptor, potentially contributing to interactions with nucleophilic residues in biological targets.
Comparative Analysis with Related Compounds
Comparing 4(3H)-Quinazolinone, 3-(alpha-hydroxy-o-tolyl)-2-methyl- with structurally related quinazolinone derivatives provides insight into structure-activity relationships:
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2-[(4-methoxyphenyl)methylsulfanyl]-3-methylquinazolin-4-one (CID 578769) contains a sulfanyl linkage and a 4-methoxyphenyl group, which differ significantly from the hydroxymethyl-substituted phenyl group in our target compound . These differences likely result in distinct biochemical properties and activities.
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The incorporation of triazole fragments into quinazolinone structures has been shown to enhance anti-tuberculosis activity , suggesting that the addition of nitrogen-rich heterocycles may represent a valuable modification strategy for our target compound.
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Quinazolinone-sulfonamide derivatives have demonstrated significant anticancer activity , indicating that incorporation of sulfonamide groups could potentially enhance the anticancer properties of 4(3H)-Quinazolinone, 3-(alpha-hydroxy-o-tolyl)-2-methyl-.
Research Applications and Future Directions
Current Research Status
Research on quinazolinone derivatives continues to expand due to their versatile pharmacological properties. Current investigations focus on optimizing synthesis methods and exploring potential therapeutic applications. While specific research on 4(3H)-Quinazolinone, 3-(alpha-hydroxy-o-tolyl)-2-methyl- is limited in the provided sources, the compound represents a valuable scaffold for further development.
Virtual screening approaches have been employed to identify promising quinazolinone derivatives for specific applications, such as anti-tuberculosis activity . Similar computational approaches could be applied to predict the biological activity profile of 4(3H)-Quinazolinone, 3-(alpha-hydroxy-o-tolyl)-2-methyl- and guide experimental investigations.
Future Research Directions
Several promising research directions for 4(3H)-Quinazolinone, 3-(alpha-hydroxy-o-tolyl)-2-methyl- emerge from the analysis of related compounds:
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Synthesis optimization: Development of efficient, environmentally friendly synthesis routes would facilitate larger-scale production and more extensive biological testing.
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Structure-activity relationship studies: Systematic modification of the compound's structure, particularly the hydroxymethyl group and the methyl substituent, could lead to derivatives with enhanced pharmacological properties.
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Targeted biological screening: Based on the activities observed for related compounds, screening against cancer cell lines, bacterial pathogens (especially Mycobacterium tuberculosis), and in anticonvulsant models would provide valuable information about the compound's therapeutic potential.
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Mechanism of action studies: Investigation of the molecular mechanisms underlying the compound's biological activities would inform further development efforts and potential clinical applications.
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Drug delivery formulation: Development of appropriate formulations to optimize the compound's pharmacokinetic properties and target tissue distribution would support potential therapeutic applications.
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